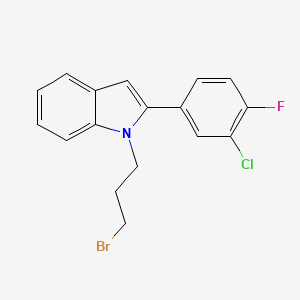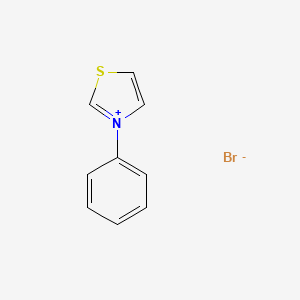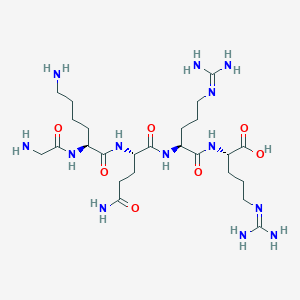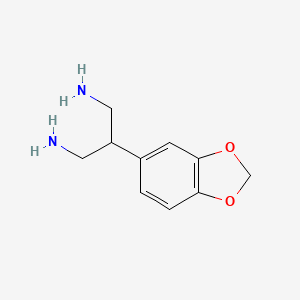![molecular formula C16H18OSi B12607766 ([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone CAS No. 648428-46-0](/img/structure/B12607766.png)
([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone: is an organosilicon compound that features a biphenyl group attached to a trimethylsilyl group through a methanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone typically involves the reaction of 4-bromobiphenyl with trimethylsilyl chloride in the presence of a base such as sodium hydride . The reaction is carried out in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like or to form corresponding or .
Reduction: Reduction reactions can be performed using or to yield .
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Hydrochloric acid in methanol at room temperature.
Major Products:
Oxidation: Biphenyl-4-carboxylic acid.
Reduction: Biphenyl-4-methanol.
Substitution: Biphenyl-4-methanone.
Wissenschaftliche Forschungsanwendungen
Chemistry: ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone is used as a precursor in the synthesis of various organic compounds, including pharmaceutical intermediates and functional materials .
Biology and Medicine: biologically active molecules and drug delivery systems due to its ability to modify the physicochemical properties of drugs.
Industry: In the industrial sector, ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone is used in the production of polymers and advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone exerts its effects involves the interaction of the biphenyl moiety with aromatic systems and the trimethylsilyl group with silicon-based substrates. These interactions can influence the electronic properties and reactivity of the compound, making it useful in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
- Biphenyl-4-methanol
- Biphenyl-4-carboxylic acid
- Trimethylsilylbenzene
Uniqueness: ([1,1’-Biphenyl]-4-yl)(trimethylsilyl)methanone is unique due to the presence of both a biphenyl group and a trimethylsilyl group, which imparts distinct electronic and steric properties . This combination allows for unique reactivity patterns and applications that are not observed in similar compounds.
Eigenschaften
CAS-Nummer |
648428-46-0 |
|---|---|
Molekularformel |
C16H18OSi |
Molekulargewicht |
254.40 g/mol |
IUPAC-Name |
(4-phenylphenyl)-trimethylsilylmethanone |
InChI |
InChI=1S/C16H18OSi/c1-18(2,3)16(17)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI-Schlüssel |
XTPIKPFFTVDWGI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5R)-5-(aminomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12607695.png)

![(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid](/img/structure/B12607725.png)

![2-[Methyl(2-phenylethyl)amino]benzamide](/img/structure/B12607735.png)


![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B12607753.png)

![Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-](/img/structure/B12607761.png)


![5-[(R)-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine](/img/structure/B12607784.png)
